N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c1-9-7-20(2)19-13(9)14(21)18-15-17-12(8-22-15)10-3-5-11(16)6-4-10/h3-8H,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZORYYQCJJBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 1,4-dimethyl-3-pyrazolecarboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups on the thiazole or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 291.77 g/mol. Its structure includes a thiazole ring, a pyrazole moiety, and a chlorophenyl group, which contribute to its biological activity. The presence of these functional groups is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial properties. N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that similar thiazole-containing compounds possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Anticancer Potential
The anticancer activity of this compound is particularly noteworthy. Pyrazole derivatives have been synthesized and tested against various cancer cell lines. For example, compounds with similar structural motifs have shown effectiveness against estrogen receptor-positive breast cancer cells (MCF7) through assays like the Sulforhodamine B assay . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds in this class can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This compound may exhibit similar effects, contributing to pain relief and reduction of inflammation in various conditions .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole and pyrazole derivatives:
- A study published in the Egyptian Journal of Chemistry highlighted the synthesis of new pyrazole derivatives and their biological evaluations, showing promising results against cancer cell lines .
- Another research effort involved molecular docking studies that assessed the binding affinities of synthesized compounds to target proteins associated with cancer and microbial resistance . These studies provide insights into the potential mechanisms through which these compounds exert their effects.
Data Table: Biological Activities of Similar Compounds
Mechanism of Action
The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
- N-(4-(4-bromophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
- N-(4-(4-methylphenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide .
Uniqueness
N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its effects on cancer cells, antimicrobial properties, and its mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.83 g/mol. The compound features a thiazole ring, a pyrazole moiety, and a chlorophenyl substituent, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit key signaling pathways involved in tumor growth:
- Inhibition of Kinases : The compound has demonstrated inhibitory activity against various kinases implicated in cancer progression. In vitro studies indicate that it can significantly reduce the viability of glioblastoma cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of the AKT signaling pathway, which is crucial for cell survival and proliferation in many cancers. Inhibition of this pathway can lead to apoptosis in malignant cells .
Case Study: Glioblastoma
A specific case study involving glioblastoma cells revealed that this compound inhibited 3D neurosphere formation in patient-derived glioma stem cells. This effect was associated with reduced levels of AKT2/PKBβ, correlating with decreased malignancy and improved patient outcomes .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) : Studies have indicated that derivatives of this compound possess significant antibacterial properties against pathogens such as Staphylococcus aureus. The MIC values range from 0.22 to 0.25 µg/mL for the most active derivatives .
- Biofilm Formation : The compound has also been shown to inhibit biofilm formation, which is critical for the pathogenicity of many bacteria. This suggests its potential use in treating biofilm-associated infections .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity | Details |
|---|---|
| Anticancer | Inhibits glioblastoma cell growth; targets AKT signaling |
| Antimicrobial | Effective against Staphylococcus aureus (MIC 0.22–0.25 µg/mL) |
| Biofilm Inhibition | Reduces biofilm formation in pathogenic bacteria |
Q & A
Basic: What are the common synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide and its derivatives?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Reacting 4-(4-chlorophenyl)thiazol-2-amine with chloroacetyl chloride under reflux conditions in anhydrous solvents (e.g., THF) to form intermediates like N-(4-(4-chlorophenyl)thiazol-2-yl)-2-chloroacetamide .
- Acylation : Using substituted anilines or pyrazole carboxylic acids to introduce the pyrazole-carboxamide moiety via nucleophilic substitution or coupling reactions .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole or quinoxaline groups for functional diversification .
Purification often involves recrystallization from ethanol/DMF or column chromatography .
Basic: How is the structural characterization of this compound typically performed using spectroscopic methods?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and stereochemistry. For example, aromatic protons in the 4-chlorophenyl group appear as doublets (δ 7.2–7.8 ppm), while thiazole protons resonate at δ 6.8–7.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peaks within ±0.005 Da accuracy) .
- FT-IR : Identification of carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced: What computational strategies are employed to analyze the electronic structure and reactivity of this compound?
Methodological Answer:
- Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. For example, the chlorophenyl group’s electron-withdrawing effect reduces electron density on the thiazole ring .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths/angles and frontier molecular orbitals (HOMO-LUMO gaps) .
- Topology Analysis : Quantum Theory of Atoms in Molecules (QTAIM) evaluates bond critical points to assess intramolecular interactions (e.g., hydrogen bonding in carboxamide groups) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer:
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -Br, -CF₃) or donating (-OCH₃) groups to modulate bioactivity. For example, bromine at the para position enhances antimicrobial activity by increasing lipophilicity .
- In Vitro Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays or bacterial strains (e.g., E. coli, S. aureus) via agar diffusion .
- Molecular Docking : Screen against targets like cannabinoid receptors (CB1/CB2) or kinases (e.g., EGFR) using AutoDock Vina to prioritize high-affinity candidates .
Advanced: What methodologies are recommended to resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate experimental variables. For example, discrepancies in MIC values may arise from differences in bacterial inoculum size .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variable in vivo vs. in vitro results .
- Synchrotron Crystallography : Resolve target-ligand binding modes at atomic resolution to confirm mechanistic hypotheses .
Advanced: How can molecular docking and dynamics simulations be applied to study interactions between this compound and biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
